7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGPZPAFJWOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with 5-amino-3-anilino-1H-pyrazole-4-carbonitrile under specific conditions . The reaction proceeds through the formation of an intermediate aza-Michael adduct, followed by cyclo-condensation to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound .
Scientific Research Applications
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors . For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Derivatives
Pharmacokinetic and Physicochemical Properties
- In contrast, the 18F-labeled derivative [18F]5 (2-chlorophenylamino) exhibits moderate lipophilicity, balancing tumor accumulation and systemic clearance .
- Optical Properties: Amino-substituted analogs (e.g., 87) show red-shifted absorption/emission maxima compared to aryl-substituted derivatives (e.g., 86), suggesting bromophenyl derivatives may exhibit intermediate fluorescence properties .
Biological Activity
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in drug development, particularly focusing on its role as an enzyme inhibitor and its anticancer properties.
This compound exhibits notable biochemical properties, primarily through its interactions with various enzymes and proteins. It has been identified as an inhibitor of specific kinases, which are crucial for signal transduction pathways within cells. The inhibition of these kinases can lead to altered cellular responses, influencing processes such as cell division and survival.
| Property | Description |
|---|---|
| Molecular Formula | C13H7BrN4 |
| Molecular Weight | 299.13 g/mol |
| Inhibitory Targets | Specific kinases involved in cell signaling |
| Mechanism of Action | Inhibition of phosphorylation processes |
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. It has been shown to influence the MAPK/ERK signaling pathway, which is vital for regulating cell growth and differentiation. Additionally, this compound has demonstrated potential in inducing apoptosis in cancer cells, making it a candidate for anticancer therapies.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound effectively induced cell cycle arrest and apoptosis in human colon cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM .
At the molecular level, the compound's activity is attributed to its ability to bind to specific sites on target enzymes, thereby inhibiting their function. This interaction prevents the phosphorylation of downstream targets, disrupting essential signaling pathways involved in cell proliferation and survival.
Drug Discovery
This compound shows promise as a lead compound in drug discovery efforts aimed at developing new anticancer agents. Its ability to inhibit key signaling pathways makes it a valuable candidate for further investigation into its therapeutic potential against various malignancies.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. For instance:
| Compound | Anticancer Activity (IC50) |
|---|---|
| This compound | 10 µM |
| 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 15 µM |
| 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 12 µM |
Q & A
Q. What are the common synthetic routes for 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The synthesis typically involves cyclocondensation reactions between aminopyrazoles and electrophilic precursors. A general method includes:
- Reacting 7-hydrazinylpyrazolo[1,5-a]pyrimidine derivatives with brominated aryl electrophiles (e.g., 4-bromophenylboronic acid) under Suzuki-Miyaura coupling conditions .
- Using deep eutectic solvents (DES) to improve yield and reduce environmental impact, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
- Post-functionalization at the C-5 and C-7 positions via nucleophilic substitution or cross-coupling reactions to introduce the 4-bromophenyl group .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions and aromatic proton environments (e.g., distinguishing C-7 bromophenyl protons from C-3 nitrile groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHBrN) .
- X-ray crystallography : Resolves crystal packing and planar geometry of the pyrazolo[1,5-a]pyrimidine core, as seen in related derivatives .
Q. What are the primary biological targets or applications of this compound?
The compound’s purine-mimetic scaffold suggests potential in:
- Antimicrobial agents : Structural analogs inhibit bacterial MurC enzymes (Gram-positive/-negative strains) and fungal species (e.g., Candida albicans) .
- Kinase inhibition : Bromophenyl substituents enhance hydrophobic interactions with kinase ATP-binding pockets, as observed in TRK inhibitor studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Solvent selection : Replace traditional DMF with DES (e.g., choline chloride-urea mixtures) to improve reaction efficiency and sustainability .
- Catalyst tuning : Use Pd(PPh) for Suzuki couplings, optimizing ligand ratios to reduce side-product formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclocondensation steps, as applied to similar pyrazolo[1,5-a]pyrimidines .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) on MIC values against E. coli and B. subtilis .
- Molecular docking : Map bromophenyl interactions with kinase domains (e.g., CDK2/CDK7) to explain variance in IC values .
- Metabolic stability assays : Assess cytochrome P450 interactions to differentiate true activity from artifactually inflated in vitro data .
Q. How is this compound adapted for use in positron emission tomography (PET) imaging?
- Radiolabeling : Introduce F at the C-5 position via nucleophilic substitution of tosyl precursors (e.g., 5-(tosyloxymethyl) derivatives) .
- Biodistribution studies : Evaluate tumor uptake in murine models (e.g., S180 sarcoma) using γ-counting, comparing clearance rates with F-FDG .
- Metabolic stability : Confirm in vitro stability in plasma (>95% intact after 2h) to validate imaging utility .
Methodological Considerations
Q. What computational tools predict the photophysical properties of bromophenyl-substituted derivatives?
Q. How are regioselectivity challenges addressed during functionalization?
Q. What in vitro assays quantify enzymatic inhibition potency?
- Kinase assays : Measure ATPase activity via ADP-Glo™ kits (e.g., IC of 0.8 µM against CDK2) .
- Microbroth dilution : Determine MIC values (e.g., 4 µg/mL against E. coli) using standardized CLSI protocols .
Data Interpretation and Validation
Q. How are spectral data discrepancies between synthetic batches resolved?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., C-7 bromophenyl vs. C-5 methyl protons) .
- Elemental analysis : Verify stoichiometry (e.g., C: 62.77%, H: 4.01%, N: 24.40% for CHBrN) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
